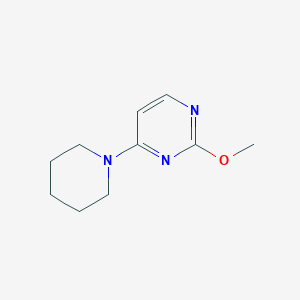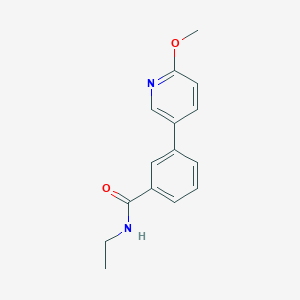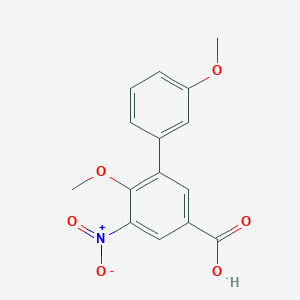![molecular formula C7H6ClN3 B1427752 2-Chlor-4-methyl-5H-pyrrolo[3,2-d]pyrimidin CAS No. 1140241-22-0](/img/structure/B1427752.png)
2-Chlor-4-methyl-5H-pyrrolo[3,2-d]pyrimidin
Übersicht
Beschreibung
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of signal transduction pathways.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
Target of Action
The primary target of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antimicrobial drugs .
Mode of Action
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with DNA gyrase, preventing it from breaking down the bacterial DNA . This interaction inhibits the enzyme’s function, disrupting the replication process and leading to bacterial cell death .
Biochemical Pathways
The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating, effectively stopping their growth .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cell death, effectively treating bacterial infections .
Action Environment
The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to bind to enzymes such as DNA gyrase and RNA polymerase, preventing them from performing their functions . This compound also interacts with proteins involved in cell signaling pathways, influencing their activity and leading to various cellular responses.
Cellular Effects
The effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine on cells are diverse. It has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes like P53 and BAX while down-regulating anti-apoptotic genes such as Bcl2 . Additionally, this compound can cause cell cycle arrest at the G1/S phase, leading to inhibited cell proliferation . These effects are mediated through its impact on cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects by binding to specific biomolecules. For instance, it binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . This compound also interacts with cyclin-dependent kinases (CDKs), inhibiting their activity and leading to cell cycle arrest . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting the metabolism of other compounds . This compound can also alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with methylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrrolopyrimidine ring.
Reduction Products: Dihydro derivatives of the compound.
Coupling Products: Complex structures with extended conjugation or additional functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features but different substituents.
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: A compound with two chlorine atoms, used as an intermediate in various syntheses.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a different ring fusion pattern, used in medicinal chemistry.
Uniqueness
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position and chlorine at the 2-position make it a versatile scaffold for developing targeted therapeutics .
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTAXXLTKRHRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744657 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140241-22-0 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)






![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)




![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)
